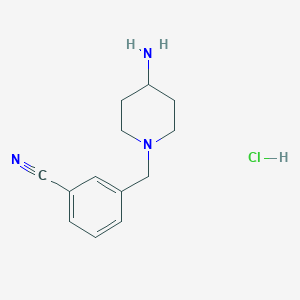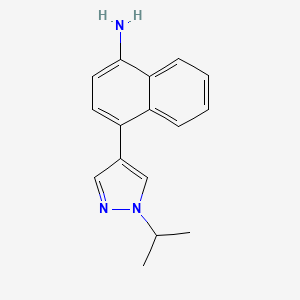
4-Ethoxyquinoline-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxyquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a carboximidamide group.
Métodos De Preparación
The synthesis of 4-Ethoxyquinoline-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is then subjected to ethoxylation to introduce the ethoxy group at the 4-position.
Carboximidamide Formation: The next step involves the introduction of the carboximidamide group at the 2-position of the quinoline ring. This is usually achieved through a series of reactions involving nitration, reduction, and subsequent conversion to the carboximidamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Ethoxyquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4-Ethoxyquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethoxyquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
4-Ethoxyquinoline-2-carboximidamide hydrochloride can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline-2-carboximidamide: Similar structure but with a hydroxy group instead of an ethoxy group.
4-Methoxyquinoline-2-carboximidamide: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
1179359-92-2 |
|---|---|
Fórmula molecular |
C12H14ClN3O |
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
4-ethoxyquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H |
Clave InChI |
DFMWKLOLWPWNCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11861008.png)

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)

![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)







